molecular formula C18H30N4O3 B6133211 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B6133211
M. Wt: 350.5 g/mol
InChI Key: JTJDBGXGBQJZOR-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a pyrazole moiety, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.

    Attachment of the Propyl Chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to form the N-[3-(3,5-dimethylpyrazol-1-yl)propyl] intermediate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable piperidine precursor.

    Coupling Reaction: The final step involves coupling the N-[3-(3,5-dimethylpyrazol-1-yl)propyl] intermediate with the piperidine derivative in the presence of coupling reagents such as carbodiimides to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring.

    Substitution: The pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are common products.

    Substitution: Substituted pyrazole derivatives and modified piperidine rings.

Scientific Research Applications

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or mechanical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Chemistry: Employed as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety may bind to active sites, while the piperidine ring can enhance binding affinity and specificity. The carboxamide group may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-propoxybenzamide
  • N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methoxybenzamide

Uniqueness

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide is unique due to its combination of a piperidine ring, pyrazole moiety, and carboxamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1-(2-methoxyethyl)-N-methyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-14-12-15(2)22(19-14)9-5-8-20(3)18(24)16-6-7-17(23)21(13-16)10-11-25-4/h12,16H,5-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJDBGXGBQJZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN(C)C(=O)C2CCC(=O)N(C2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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